Ac-DEVD-AMC Substrate Specificity for Caspases: An In-Depth Technical Guide
Ac-DEVD-AMC Substrate Specificity for Caspases: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amino-4-methylcoumarin (Ac-DEVD-AMC), its specificity for various caspases, and its application in apoptosis research.
Introduction
Ac-DEVD-AMC is a synthetic tetrapeptide substrate widely used for the detection of caspase activity, particularly the executioner caspases-3 and -7. The substrate's sequence, DEVD, is based on the cleavage site of a key cellular substrate, poly (ADP-ribose) polymerase (PARP), which is cleaved by caspase-3 during apoptosis. Upon cleavage by an active caspase, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a measurable fluorescent signal. This property makes Ac-DEVD-AMC an invaluable tool for quantifying caspase activity in cell lysates and purified enzyme preparations.
Data Presentation: Quantitative Analysis of Ac-DEVD-AMC Specificity
The efficiency of a substrate for a particular enzyme is best described by its kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), which represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
While Ac-DEVD-AMC is predominantly used for assaying caspase-3 and caspase-7 activity, it can be cleaved by other caspases, albeit with different efficiencies. The following table summarizes the available quantitative data for the interaction of Ac-DEVD-AMC with various human caspases.
| Caspase | Preferred Recognition Sequence | Km (µM) of Ac-DEVD-AMC | kcat (s⁻¹) of Ac-DEVD-AMC | kcat/Km (M⁻¹s⁻¹) of Ac-DEVD-AMC |
| Caspase-1 | YVAD/WEHD | Substrate | Data not available | Data not available |
| Caspase-3 | DEVD | 9.7 - 10[1][2] | Data not available | Data not available |
| Caspase-4 | LEVD | Substrate | Data not available | Data not available |
| Caspase-7 | DEVD | 11[2] | Data not available | Data not available |
| Caspase-8 | IETD/LETD | Substrate | Data not available | Data not available |
| Caspase-9 | LEHD | Not a substrate[3] | Not applicable | Not applicable |
Signaling Pathways
The activation of caspases is a central event in apoptosis and occurs through two main pathways: the intrinsic and extrinsic pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7.
Intrinsic and Extrinsic Apoptosis Pathways
The intrinsic pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the formation of the apoptosome, which activates caspase-9. The extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors, leading to the activation of caspase-8. Both caspase-8 and caspase-9 can then cleave and activate caspase-3 and -7.
Caption: Intrinsic and extrinsic apoptosis signaling pathways converging on caspase-3/7 activation.
Experimental Protocols
In Vitro Caspase Activity Assay Using Ac-DEVD-AMC
This protocol describes the measurement of caspase activity in cell lysates using Ac-DEVD-AMC.
Materials:
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Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
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Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT (add fresh).
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Ac-DEVD-AMC Substrate: 10 mM stock solution in DMSO.
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Purified active caspase or cell lysate.
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96-well black microplate.
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Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm.
Procedure:
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Prepare Cell Lysates:
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Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control.
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Harvest cells and wash with ice-cold PBS.
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Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15-30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.
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Assay Setup:
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In a 96-well black microplate, add 50 µL of Assay Buffer to each well.
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Add 20-50 µg of cell lysate to the appropriate wells.
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Include a blank well containing Assay Buffer and cell lysate from non-induced cells.
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Prepare a substrate solution by diluting the Ac-DEVD-AMC stock to a final concentration of 50 µM in Assay Buffer.
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Measurement:
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Initiate the reaction by adding 50 µL of the substrate solution to each well.
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Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
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Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 1-2 hours.
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Data Analysis:
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Plot the fluorescence intensity versus time.
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The rate of the reaction is the slope of the linear portion of the curve.
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Caspase activity can be expressed as the change in fluorescence units per minute per microgram of protein.
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Experimental Workflow for Caspase Activity Assay
The following diagram illustrates the general workflow for a caspase activity assay using a fluorogenic substrate like Ac-DEVD-AMC.
